molecular formula C25H26N6O2 B611334 Theliatinib CAS No. 1353644-70-8

Theliatinib

Número de catálogo: B611334
Número CAS: 1353644-70-8
Peso molecular: 442.5 g/mol
Clave InChI: FSXCKIBROURMFT-VGSWGCGISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Xiliertinib tiene una amplia gama de aplicaciones de investigación científica:

Análisis De Reacciones Químicas

Xiliertinib experimenta diversas reacciones químicas, incluyendo:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Comparación Con Compuestos Similares

Xiliertinib es único debido a su alta selectividad y potencia contra EGFR en comparación con otros inhibidores de quinasas. Compuestos similares incluyen:

Xiliertinib destaca por su mayor selectividad para EGFR y su capacidad para inhibir los mutantes de EGFR resistentes .

Actividad Biológica

Theliatinib, a novel and highly selective epidermal growth factor receptor (EGFR) inhibitor, has garnered attention for its potential therapeutic applications, particularly in treating various cancers, including esophageal cancer and non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, highlighting its mechanism of action, preclinical findings, clinical studies, and implications for future cancer therapies.

This compound is characterized as an ATP-competitive inhibitor of EGFR. It exhibits a significantly higher potency compared to other first-generation EGFR inhibitors such as gefitinib and erlotinib. The chemical structure of this compound reveals its unique binding properties that confer its selective inhibition of the EGFR pathway.

  • Potency Comparison :
    • Ki values for this compound against wild-type EGFR: 0.05 nM
    • Ki values for gefitinib: 0.35 nM
    • Ki values for erlotinib: 0.38 nM

The IC50 values further demonstrate its effectiveness:

  • Against wild-type EGFR: 3 nM
  • Against EGFR T790M/L858R mutant: 22 nM

This compound exhibits a 50-fold greater selectivity for EGFR compared to 72 other kinases, underscoring its potential as a targeted therapy for cancers with high EGFR expression .

Preclinical Studies

Extensive preclinical studies have established this compound's anti-tumor efficacy in various models:

Patient-Derived Esophageal Cancer Xenograft Models (PDECX)

In a study involving nine PDECX models, the anti-tumor activity of this compound was evaluated based on EGFR expression levels:

ModelEGFR Expression (H Score)Tumor Regression (%)
PDECX1T0326High (H score > 200)32%
PDECX1T0950High (H score > 200)75%
Other ModelsMedium/Low (H score < 200)Low to moderate effect

The results indicated that models with EGFR gene amplification and high protein expression were most sensitive to treatment with this compound, demonstrating significant tumor regression .

Clinical Trials

This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. A Phase I clinical trial initiated by Hutchison MediPharma Limited focused on patients with advanced solid tumors, particularly NSCLC. Key objectives included assessing safety, tolerability, pharmacokinetics, and preliminary efficacy against tumors with wild-type EGFR or those resistant to existing therapies .

Case Studies and Efficacy

Preliminary findings from clinical studies suggest that this compound could provide therapeutic benefits for patients with high EGFR expression without mutations or aberrant activities in related pathways such as PI3KCA or FGFR1. For instance, patients exhibiting high levels of EGFR protein expression demonstrated improved progression-free survival rates when treated with this compound .

Future Implications

The promising results from both preclinical and early clinical studies position this compound as a potential candidate for further development in oncology. Its selective inhibition of the EGFR pathway may offer new treatment avenues for patients with tumors that exhibit resistance to first-generation EGFR inhibitors.

Propiedades

IUPAC Name

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXCKIBROURMFT-VGSWGCGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353644-70-8
Record name Theliatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XILIERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Theliatinib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Theliatinib
Reactant of Route 3
Reactant of Route 3
Theliatinib
Reactant of Route 4
Reactant of Route 4
Theliatinib
Reactant of Route 5
Theliatinib
Reactant of Route 6
Reactant of Route 6
Theliatinib
Customer
Q & A

Q1: What makes Theliatinib a potentially effective treatment for Esophageal Cancer (EC)? [, ]

A: this compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Research indicates that a significant portion of Esophageal Cancer (EC) tumors exhibit high EGFR protein expression, even without gene amplification [, ]. This overexpression makes EGFR an attractive therapeutic target. This compound's ability to inhibit EGFR signaling could potentially lead to tumor cell death and inhibit tumor growth in EC patients with this specific characteristic [, ].

Q2: Were there any limitations to this compound's efficacy in the preclinical studies? [, ]

A: While promising, the preclinical studies highlighted that this compound's efficacy can be diminished in the presence of certain genetic alterations within the tumor cells. Specifically, models with mutations in the PIK3CA gene or overexpression of FGFR1, in addition to high EGFR expression, showed reduced responsiveness to this compound [, ]. This suggests that the presence of these additional factors may contribute to resistance mechanisms and should be considered when evaluating potential patient populations for this compound treatment.

Q3: Did the research explore combining this compound with other therapies? []

A: Yes, preclinical studies investigated the efficacy of combining this compound with other targeted therapies and immune checkpoint inhibitors []. For example, in Non-Small Cell Lung Cancer (NSCLC) xenograft models with EGFR activation, combining this compound with an EGFR tyrosine kinase inhibitor like Gefitinib demonstrated enhanced anti-tumor activity compared to either drug alone []. This suggests that combining this compound with other therapies could be a promising strategy to improve treatment outcomes in specific patient populations.

Q4: What is the current status of this compound's clinical development? []

A: At the time of the research publication, this compound was undergoing Phase I clinical trials []. This stage of clinical research primarily focuses on assessing the safety and tolerability of the drug in humans, determining the optimal dose for further evaluation, and identifying potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.